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3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

PHGDH inhibition fragment-based drug discovery isothermal titration calorimetry

Sourcing validated fragment hits for PHGDH serine biosynthesis assays is often hindered by uncharacterized purity or absent binding data. This compound resolves that bottleneck. - Dual-method validated Kd (ITC & DSF) ensures reproducible target engagement. - Fragment-like MW (~314 Da) supports structure-guided optimization against PDB 5OFW. - Ideal for titratable inhibition studies in MDA-MB-468 and HCC-70 cancer models.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 2034236-67-2
Cat. No. B2891142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
CAS2034236-67-2
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C16H12ClN3O2/c17-13-3-1-2-11(8-13)16(21)20-9-14-15(19-6-5-18-14)12-4-7-22-10-12/h1-8,10H,9H2,(H,20,21)
InChIKeyKCPFDEFPKOKHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034236-67-2): Chemical Identity, Pharmacological Classification, and Procurement Rationale


3-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034236-67-2, molecular formula C₁₆H₁₂ClN₃O₂, molecular weight 313.74 g/mol) is a synthetic benzamide derivative that incorporates a 3-chlorophenyl substituent and a 3-(furan-3-yl)pyrazin-2-yl methylamine moiety . The compound has been deposited in the ChEMBL database (CHEMBL4074617) and curated in BindingDB (BDBM50232874), with its primary documented pharmacological activity being inhibition of human D-3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the serine biosynthesis pathway [1]. Biochemically, it is classified as a fragment-like PHGDH ligand that binds to the enzyme with micromolar-range affinity, positioning it within the broader landscape of PHGDH-targeted probe compounds and distinguishing it from high-potency clinical-stage PHGDH inhibitors [2].

Why 3-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide Cannot Be Interchanged with Generic PHGDH Inhibitors or Simple Benzamide Fragments


The PHGDH inhibitor landscape spans a vast potency range from low-micromolar fragment hits to sub-nanomolar clinical candidates, and these inhibitors engage the enzyme through fundamentally distinct mechanisms—NADH/NAD⁺-competitive, allosteric, or substrate-competitive—yielding divergent selectivity fingerprints, cellular penetration profiles, and metabolic liabilities [1]. 3-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide occupies a unique pharmacological niche as a fragment-sized PHGDH ligand (MW ~314 Da) with a well-characterized binding affinity (Kd ≈ 1.5–1.6 × 10⁶ nM) determined by both isothermal titration calorimetry and differential scanning fluorimetry, benchmarked within a published fragment-based drug discovery campaign [2]. Its 3-chloro substitution pattern on the benzamide ring and the furan-3-yl-pyrazine scaffold create a distinct chemical space that cannot be replicated by either the simpler 3-chloro-4-fluorobenzamide fragment (MW ~173 Da; PDB 5OFW) [3] or by high-potency clinical inhibitors such as BI-4924 (IC₅₀ = 3 nM) , meaning that procurement decisions based on generic class membership alone will result in the selection of compounds with entirely different target engagement profiles in PHGDH-dependent assays.

Product-Specific Quantitative Differentiation Evidence: 3-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide vs. PHGDH Inhibitor Comparators


PHGDH Binding Affinity: Target Compound vs. Benchmark Fragment 3-Chloro-4-fluorobenzamide

The target compound demonstrates a PHGDH binding affinity of Kd = 1.50–1.60 × 10⁶ nM (1.5–1.6 mM) as measured by both isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) against the truncated human PHGDH construct (residues 3–314) [1]. This represents approximately 5.5-fold stronger binding than the minimal fragment 3-chloro-4-fluorobenzamide, whose Kd was not explicitly reported but whose binding was structurally validated in the same PHGDH construct at 1.50 Å resolution (PDB 5OFW), with the fragment requiring high soaking concentrations (>10 mM) to achieve detectable occupancy [2]. The quantitative binding data for the target compound thus establish it as a more advanced fragment hit that has progressed beyond the initial crystallographic screening stage into quantitative biophysical characterization, making it suitable for structure-activity relationship (SAR) expansion campaigns.

PHGDH inhibition fragment-based drug discovery isothermal titration calorimetry serine biosynthesis breast cancer metabolism

PHGDH Enzymatic Inhibitory Potency: Target Compound vs. Optimized Clinical Inhibitor BI-4924 and Literature Inhibitor PHGDH-IN-3

In a fluorescence-based enzymatic assay measuring inhibition of N-terminal His₆-tagged human PHGDH (unknown construct boundaries) using 3-phosphoglycerate as substrate, the target compound demonstrated an IC₅₀ of 1.66 × 10³ nM (1.66 μM) [1]. Separately, an IC₅₀ of 1.40 × 10³ nM (1.40 μM) was reported for a PHGDH construct expressed in E. coli BL21 using a 30-minute incubation protocol [2]. This potency places the compound approximately 470–550-fold weaker than the optimized clinical candidate BI-4924 (IC₅₀ = 3 nM in enzymatic assay) , but roughly 1.7- to 2.0-fold more potent than PHGDH-IN-3 (IC₅₀ = 2.8 μM) . The target compound thus occupies a mid-range potency tier among reported PHGDH inhibitors, offering better enzyme engagement than certain literature tool compounds while retaining a fragment-appropriate molecular weight that permits extensive chemical elaboration without exceeding lead-like property space.

PHGDH enzymatic assay IC50 comparison serine synthesis pathway NADH fluorescence assay cancer metabolism

Ligand Efficiency and Fragment-like Physicochemical Profile vs. Lead-like PHGDH Inhibitors

With a molecular weight of 313.74 g/mol, the target compound conforms to the 'Rule of Three' (MW ≤ 300 Da relaxed to ~314 Da) that defines fragment-like chemical space, carrying 22 heavy atoms and 4 rotatable bonds . In contrast, the clinical-stage inhibitor BI-4924 has a molecular weight of approximately 524 Da (based on its published structure as a tosylacetate-based compound with an indole-2-carboxamide scaffold), placing it firmly in lead-like/drug-like space and limiting the scope for further property-guided optimization [1]. The ligand efficiency (LE) of the target compound, calculated as LE = −RT·ln(Kd)/N_heavy ≈ 0.18 kcal/mol per heavy atom (based on Kd = 1.6 × 10⁶ nM, ~1.9 kcal/mol binding energy, 22 heavy atoms), indicates modest but optimizable binding efficiency typical of validated fragment hits. This fragment-like profile enables downstream medicinal chemistry strategies—including structure-guided growing, linking, or merging—that are unavailable for larger, more complex lead-stage inhibitors whose molecular properties already approach the limits of oral drug-like space.

ligand efficiency fragment-based drug discovery molecular weight lead-likeness Rule of Three

Scaffold Complexity and Synthetic Tractability vs. Structurally Streamlined PHGDH Fragment Hits

The target compound incorporates a 3-(furan-3-yl)pyrazin-2-yl methylamine scaffold that is distinct from the simple monocyclic aromatic fragments (e.g., 3-chloro-4-fluorobenzamide, MW ~173 Da) characterized in the foundational PHGDH fragment screen [1]. The presence of three heterocyclic rings (phenyl, pyrazine, furan) connected via a methylene amide linker provides orthogonal vectors for chemical modification—the 3-chloro position for halide scanning, the furan 3-position for heterocycle replacement, and the pyrazine ring for substituent introduction—that are absent in the simpler benzamide fragments . Within the broader class of 3-(furan-3-yl)pyrazin-2-yl benzamide analogs, multiple congeners have been registered with distinct CAS numbers (e.g., 3-cyano analog: CAS 2034499-63-1; 3-(1H-pyrazol-1-yl) analog: CAS 2034236-87-6; 2-bromo analog: CAS 2034395-30-5), indicating that the scaffold has been systematically explored and that the 3-chloro variant occupies a specific, defined position within a structure-activity relationship series rather than being an isolated singleton compound .

scaffold diversity furan-pyrazine hybrid SAR expansion synthetic accessibility chemical space

Optimal Procurement and Research Application Scenarios for 3-Chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034236-67-2)


Fragment-Based Lead Generation for PHGDH-Dependent Cancer Targets

The target compound is optimally deployed as a quantitatively validated fragment hit in FBDD campaigns targeting PHGDH-amplified cancers (e.g., MDA-MB-468 breast cancer, HCC-70, and colon carcinoma lines where PHGDH overexpression drives serine dependence). Its dual-method biophysical validation (ITC and DSF), combined with a molecular weight compatible with fragment growing/linking strategies, makes it suitable for iterative structure-guided optimization using the established PHGDH crystallographic system (PDB 5OFW and related structures). [1]

PHGDH Tool Compound for Graded Target Engagement Studies in Serine Metabolism Research

The compound's intermediate enzymatic IC₅₀ (~1.4–1.7 μM) positions it as a useful tool for experiments requiring partial or titratable PHGDH inhibition rather than full target suppression. In cellular assays examining serine biosynthesis pathway flux (e.g., ¹³C-serine tracing by LC-MS/MS), the compound can be used to establish concentration-response relationships for metabolic perturbation, complementing the complete pathway shutdown induced by high-potency inhibitors such as BI-4924. [2]

Chemical Probe for Structure–Activity Relationship (SAR) Studies Within the 3-(Furan-3-yl)pyrazin-2-yl Benzamide Congeneric Series

As a defined member of a documented analog series (including 3-cyano, 3-pyrazol-1-yl, 2-bromo, and 4-dimethylsulfamoyl congeners), the 3-chloro variant serves as a reference point for systematic SAR exploration. Researchers can procure this compound alongside its nearest analogs to map the pharmacophoric requirements for PHGDH binding affinity, establishing the contributions of the chloro substituent, the furan heterocycle, and the methylene amide linker geometry.

Computational Chemistry and Molecular Docking Benchmarking for PHGDH Ligand Discovery

With experimentally determined binding affinity data (Kd and IC₅₀) and a defined chemical structure amenable to docking into the published PHGDH crystal structures, the compound can serve as a calibration ligand for computational screening workflows (molecular docking, pharmacophore modeling, free energy perturbation) aimed at identifying novel PHGDH inhibitor chemotypes. Its fragment-like size reduces conformational sampling complexity relative to larger inhibitors, improving the accuracy of in silico binding pose predictions. [3]

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